(Methylcarbamoyl)-D-proline

Description

Properties

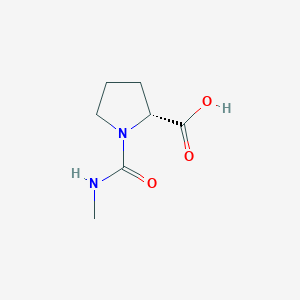

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)/t5-/m1/s1 |

InChI Key |

IJRYBMUFAAHYPA-RXMQYKEDSA-N |

Isomeric SMILES |

CNC(=O)N1CCC[C@@H]1C(=O)O |

Canonical SMILES |

CNC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Molecular Design and Computational Studies of Methylcarbamoyl D Proline Derivatives

Structure-Activity Relationship (SAR) Investigations of Modified Prolines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. For modified prolines, these investigations focus on how specific chemical modifications influence the biological activity of the molecule. Proline and its derivatives are particularly significant due to the unique conformational constraints imposed by the pyrrolidine (B122466) ring, making them valuable scaffolds in drug design. mdpi.comnih.gov The D-enantiomer, D-proline, is found in numerous approved or investigational drugs and plays a crucial role in many pathophysiological events. mdpi.com

The introduction of a methylcarbamoyl group to a D-proline scaffold is a strategic modification aimed at influencing the molecule's interaction with its biological target. While direct studies on (Methylcarbamoyl)-D-proline are not extensively detailed in the provided literature, the impact of similar carbamate (B1207046) functionalities can be inferred from related research. Carbamate groups are known to participate in hydrogen bonding, a key interaction for molecular recognition at enzyme active sites.

In a study on carbamimidoylcarbamate derivatives as inhibitors for Vascular Adhesion Protein-1 (VAP-1), the carbamate moiety was a critical component for maintaining inhibitory activity while improving physicochemical properties like plasma stability. nih.gov The oxygen and nitrogen atoms within the methylcarbamoyl group can act as hydrogen bond acceptors and donors, respectively. These interactions can enhance the binding affinity and specificity of the derivative for its target protein. Computational modeling, such as molecular docking, can predict these binding modes and help rationalize the observed activity. For instance, docking studies on various enzyme inhibitors often reveal key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory potential. mdpi.comnih.gov

The stereochemistry of the proline ring is a critical determinant of biological activity. The use of D-proline, as opposed to the more common L-proline, can confer significant advantages. D-proline derivatives have demonstrated higher affinity for certain enzyme targets, such as some metalloenzymes, by adopting a conformation that is more favorable for coordinating with ions in the active site. mdpi.com This highlights the importance of the D-chemotype in providing the correct spatial arrangement of functional groups for optimal interaction. mdpi.com

| Substitution Position | Type of Substituent | Effect on Conformation | Reference |

| C4 (trans) | Electronegative | Favors exo puckering | nih.gov |

| C4 (cis) | Electronegative | Increases endo puckering | nih.gov |

| C4 (trans) | tert-butyl | Induces endo puckering (for L-proline) | nih.gov |

| Cα | Methyl or Phenyl | Destabilizes cis conformers of peptide bonds | nih.gov |

Conformational Analysis and Stereochemical Control

The unique structure of proline imposes significant restrictions on the conformational freedom of the polypeptide backbone, a feature that is central to its role in protein structure and in the design of peptidomimetics. sigmaaldrich.com

A distinctive feature of the peptide bond preceding a proline residue (the Xaa-Pro bond) is its propensity to adopt both cis and trans conformations. sigmaaldrich.comnih.gov In contrast to other peptide bonds where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small. sigmaaldrich.com This results in a significant population of the cis isomer at equilibrium, a phenomenon that is crucial for protein folding and function. sigmaaldrich.comimrpress.com

The cis/trans isomerization is the process of interconversion between these two forms and is often a rate-limiting step in protein folding. sigmaaldrich.comnih.gov The ratio of cis to trans isomers can be influenced by the local chemical environment, including the nature of the preceding amino acid and the polarity of the solvent. nih.govchemrxiv.org Computational studies have shown that substitution at the α-carbon of proline can destabilize the cis conformer, thereby shifting the equilibrium towards the trans state. nih.gov Understanding and controlling this isomeric balance is a key aspect of designing proline-based therapeutic agents.

| Isomer | Omega (ω) Angle | Description | Relative Stability |

| trans | ~180° | Cα atoms of adjacent residues are on opposite sides of the peptide bond. | Generally favored |

| cis | ~0° | Cα atoms of adjacent residues are on the same side of the peptide bond. | Energetically less favored but significantly populated for Proline |

The cyclic nature of the pyrrolidine side chain is the primary reason for proline's unique conformational properties. By tethering the side chain to the backbone nitrogen, the ring restricts the backbone dihedral angle phi (φ) to a narrow range of values, typically around -60°. nih.govnih.gov This rigidity reduces the conformational space available to the peptide chain, making proline a potent "turn inducer" in peptides and proteins. nih.gov

This conformational restriction is a valuable tool in drug design, as it helps to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target. The pyrrolidine ring itself is flexible and can adopt different puckered conformations, which can be controlled by introducing substituents. nih.govnih.gov This allows for fine-tuning of the three-dimensional structure of proline-containing compounds to optimize their biological activity. mdpi.com

Advanced Computational Modeling Techniques

Computational modeling has become an indispensable tool for studying proline derivatives, providing insights that are often difficult to obtain through experimental methods alone. oarjst.com A variety of techniques are employed to investigate the structure, conformation, and interactions of these molecules.

Density Functional Theory (DFT) calculations are a quantum mechanical method used to investigate the intrinsic conformational preferences of proline analogs. nih.govnih.gov DFT can accurately determine the energies of different conformers, including the cis and trans isomers and various ring puckers, providing a detailed picture of the molecule's potential energy surface. nih.gov

Molecular Docking is used to predict the binding mode of a proline derivative within the active site of a target protein. mdpi.comoarjst.com This technique helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and can guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations allow researchers to study the dynamic behavior of proline-containing peptides and proteins over time. Advanced techniques like accelerated MD can be used to overcome the high energy barrier of cis/trans isomerization, allowing for the simulation of this important conformational change. frontiersin.org

Quantum Mechanics/Implicit Solvation Models , such as the SMD (Solvation Model based on Density) model, are used to compute properties like lipophilicity (log P), which is crucial for predicting the pharmacokinetic behavior of a drug candidate. researchgate.net

These computational approaches provide a powerful framework for the rational design of this compound derivatives and other modified prolines, enabling the prediction of their structural properties and biological activities before synthesis. nih.gov

| Computational Technique | Application in Proline Derivative Studies | Key Insights Provided |

| Density Functional Theory (DFT) | Determining conformational preferences and energies. | Relative stability of cis/trans isomers and ring puckers. nih.govnih.gov |

| Molecular Docking | Predicting binding modes in protein active sites. | Key molecular interactions (H-bonds, hydrophobic contacts). mdpi.comoarjst.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. | Pathways of conformational changes, including cis/trans isomerization. frontiersin.org |

| Solvation Models (e.g., SMD) | Calculating physicochemical properties like lipophilicity. | Prediction of absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |

Despite a comprehensive search for scientific literature, specific computational studies focusing solely on "this compound" and its derivatives, as required by the provided outline, could not be located. The search yielded information on related compounds, such as other D-proline derivatives and various proline analogs, and general computational methodologies applied to these broader categories. However, detailed research findings from molecular docking simulations, molecular dynamics simulations, and Density Functional Theory calculations for "this compound" itself are not available in the public domain based on the conducted search.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each of the outlined sections and subsections. The creation of data tables and detailed research findings would require access to primary research that does not appear to have been published.

To fulfill the user's request accurately, it is necessary to have access to dedicated studies on the molecular design and computational analysis of "this compound" derivatives. Without such sources, any generated content would be speculative and would not meet the required standard of scientific accuracy and adherence to the specified compound.

Applications in Advanced Chemical and Biomedical Research

Design and Synthesis of Peptidomimetics and Foldamers Featuring (Methylcarbamoyl)-D-proline Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability and bioavailability. nih.govresearchgate.net Foldamers are unnatural oligomers that adopt specific, well-defined secondary structures, similar to proteins. nih.govd-nb.info Proline and its derivatives are frequently incorporated into these scaffolds due to the conformational rigidity imparted by the pyrrolidine (B122466) ring, which helps to pre-organize the molecular structure. sigmaaldrich.com The D-configuration of proline is particularly useful for inducing specific turns and helical structures in peptide chains.

Utilization as Chiral Building Blocks in Asymmetric Synthesis

D-proline is a well-established and widely used chiral building block and organocatalyst in asymmetric synthesis. sigmaaldrich.comresearchgate.netwikipedia.org Its rigid cyclic structure and bifunctional nature (containing both a secondary amine and a carboxylic acid) make it an effective catalyst for a variety of enantioselective transformations, including aldol and Mannich reactions. unibo.it As a chiral auxiliary, D-proline can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which it can be removed. nih.govresearchgate.net

While the utility of D-proline is extensively documented, there is no specific information available regarding the use of this compound as a distinct chiral building block or catalyst. The modification of the proline nitrogen with a methylcarbamoyl group would alter its catalytic properties, particularly its role in enamine and iminium ion formation, which are central to many proline-catalyzed reactions. The impact of this specific modification on the efficiency and stereoselectivity of asymmetric reactions has not been reported in the reviewed literature.

Development of Chemical Probes for Receptor and Enzyme Studies

Chemical probes are essential tools in chemical biology for studying the function and activity of biomolecules like receptors and enzymes. nih.govnih.govmdpi.com Proline derivatives are often incorporated into the structure of these probes, particularly for enzyme inhibitors, due to their conformational constraints which can lead to potent and selective binding. mdpi.comnih.gov The D-proline scaffold has been shown to be a key component in inhibitors for various enzymes, including metallo-β-lactamases and matrix metalloproteases. mdpi.com

Despite the importance of proline derivatives in this field, there are no specific reports on the development or application of this compound as a chemical probe. Research on inhibitors for enzymes such as proline dehydrogenase has explored various proline analogs, but the (methylcarbamoyl) derivative is not among those studied. mdpi.comresearchgate.net The synthesis of probes often involves functionalizing the proline ring to introduce reporter tags or reactive groups, but the specific use of a methylcarbamoyl group for this purpose or as a key binding element is not documented.

Strategic Integration into Peptide Synthesis Methodologies

The incorporation of proline and its derivatives into peptides is a critical aspect of peptide chemistry. sigmaaldrich.comthieme-connect.de Standard solid-phase peptide synthesis (SPPS) and solution-phase methodologies are routinely used to integrate these amino acids into peptide chains. nih.govdu.ac.inbath.ac.ukbeilstein-journals.org The inclusion of D-proline can be challenging due to steric hindrance and the potential for side reactions, but established protocols allow for its efficient incorporation. google.comgoogle.com

There is a lack of specific literature detailing the strategic integration of this compound into peptide synthesis. The modification of the proline nitrogen with a methylcarbamoyl group would mean it is no longer a secondary amine, preventing its direct use in standard peptide coupling reactions where the nitrogen atom forms the amide bond with the incoming amino acid's carboxyl group. This fundamental change would necessitate a completely different synthetic strategy, which has not been described in the available scientific literature.

Based on an extensive search of available scientific literature, there is a notable absence of specific research on the compound This compound across the outlined areas of application. While D-proline and its other derivatives are cornerstone molecules in the fields of peptidomimetics, asymmetric synthesis, chemical probe development, and peptide synthesis, the (methylcarbamoyl) variant appears to be either a novel, yet-to-be-explored compound or one that has not been the subject of published research. Therefore, detailed research findings, data tables, and specific examples for this compound cannot be provided.

Analytical Methodologies for Methylcarbamoyl D Proline and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of proline derivatives. It allows for the effective separation of the target compound from complex matrices, as well as its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like (Methylcarbamoyl)-D-proline. The separation is typically achieved on a reversed-phase column, such as a C18 column. bohrium.comnih.gov However, due to the lack of a strong chromophore in the proline structure, direct UV detection can be challenging and may offer low sensitivity. researchgate.netimpactfactor.org

To overcome this limitation, pre-column derivatization is a common strategy. This involves reacting the proline derivative with a reagent that introduces a UV-active or fluorescent tag, significantly enhancing detection sensitivity. nih.gov Several derivatizing agents are employed for amino and imino acids:

o-Phthalaldehyde (OPA): While OPA is effective for primary amino acids, it requires a subsequent derivatization step for secondary amines like proline. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent reacts with both primary and secondary amines to form highly fluorescent derivatives, making it suitable for sensitive detection. researchgate.nettandfonline.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and NBD-Cl: These fluorescent reagents are effective for derivatizing proline, allowing for detection at specific wavelengths (e.g., around 464 nm). bohrium.comimpactfactor.org

Benzoyl Chloride: This reagent can be used to form a derivative with ultraviolet absorption, enabling detection via a standard HPLC-UV system. google.com

The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation and peak shape. nih.govrsc.org Advanced detectors, such as a Photodiode Array (PDA) detector or a Fluorescence Detector (FLD), are used for quantification. impactfactor.org

Table 1: Example HPLC Conditions for Proline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm) | bohrium.comrsc.org |

| Derivatizing Agent | NBD-Cl or FMOC-Cl | researchgate.netimpactfactor.orgtandfonline.com |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., 0.1 M sodium acetate) | nih.govrsc.org |

| Flow Rate | 0.6 - 1.0 mL/min | impactfactor.org |

| Detection | Fluorescence (Ex/Em specific to tag) or UV (e.g., 210 nm or 464 nm post-derivatization) | impactfactor.orggoogle.com |

| Column Temperature | Ambient or controlled (e.g., 40°C) | impactfactor.org |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and selective method for the quantification and structural confirmation of this compound. nih.gov This technique combines the separation power of HPLC with the mass-analyzing capability of MS.

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. americanlaboratory.com The ESI process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ of the analyte. nih.gov

For quantification, tandem mass spectrometry (MS/MS) is employed, often in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented through collision-induced dissociation (CID). A specific product ion resulting from this fragmentation is then monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the sample and providing excellent sensitivity, with limits of detection often in the picomolar to nanomolar range. nih.gov

The fragmentation patterns observed in MS/MS spectra also provide valuable structural information. For proline-containing peptides and derivatives, cleavage at the amide bond N-terminal to the proline residue is a highly efficient and characteristic fragmentation pathway. nih.govresearchgate.net Analysis of these fragments helps to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the molecule. researchgate.net

Table 2: Typical Mass Spectrometry Parameters for Proline Derivative Analysis

| Parameter | Setting/Mode | Purpose | Source |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions | americanlaboratory.com |

| Analysis Mode | Tandem MS (MS/MS) | Structural confirmation and quantification | bohrium.comnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | Highly selective quantification | nih.gov |

| Precursor Ion | [M+H]⁺ or [M-H]⁻ of this compound | Parent ion selection | nih.gov |

| Fragmentation | Collision-Induced Dissociation (CID) | Generation of characteristic product ions | nih.gov |

| Detector | Triple Quadrupole or Orbitrap | Mass analysis of precursor and product ions | nih.govcea.fr |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, confirming its covalent structure, stereochemistry, and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. nih.gov For a proline derivative, ¹H NMR can be used to analyze the chemical shifts and coupling constants of the protons in the pyrrolidine (B122466) ring, which are indicative of the ring's pucker (Cγ-exo or Cγ-endo). nih.govcopernicus.org Furthermore, due to the restricted rotation around the amide bond, proline derivatives can exist as cis and trans isomers, which are often in slow exchange on the NMR timescale and give rise to distinct sets of resonances. nih.govnih.gov Advanced 2D NMR techniques, such as COSY and HSQC, can be used to assign all proton and carbon signals unambiguously.

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. harvard.edu This technique is particularly sensitive to the chiral nature and secondary structure of molecules. harvard.edu For a D-proline derivative, the CD spectrum would be opposite to that of its L-proline counterpart. CD spectroscopy is especially useful for studying the conformational preferences of proline-rich sequences, which often adopt a polyproline II (PPII) helix conformation. nih.govresearchgate.net A PPII helix gives a characteristic CD spectrum with a strong negative band around 204 nm and a positive peak near 220-228 nm. nih.govacademie-sciences.fr Analysis of the CD spectrum of this compound can provide insights into its solution-state conformation.

Table 3: Spectroscopic Methods for Structural Analysis

| Technique | Information Obtained | Key Features for this compound | Source |

|---|---|---|---|

| ¹H and ¹³C NMR | Covalent structure, connectivity, cis/trans isomerism, ring pucker | Chemical shifts of pyrrolidine ring protons, separate signals for cis and trans isomers | nih.govnih.gov |

| Circular Dichroism (CD) | Stereochemistry, secondary structure, solution conformation | Characteristic spectrum for D-amino acid, potential for PPII helix signature | harvard.edunih.gov |

Advanced Techniques for Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of this compound is critical, as the presence of the corresponding L-enantiomer could have different biological effects. Several advanced chromatographic techniques are specifically designed for chiral separations.

The most common approach is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK®), are widely and successfully used for the separation of proline derivatives. researchgate.netimpactfactor.orgnih.govresearchgate.net The mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol or ethanol), is carefully optimized to achieve baseline resolution between the D- and L-enantiomers. researchgate.net

An alternative strategy involves pre-column derivatization with a chiral reagent . In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form a pair of diastereomers. juniperpublishers.com These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column (e.g., C18). juniperpublishers.com

Chiral Gas Chromatography (GC) can also be used after appropriate derivatization to make the analyte volatile. sigmaaldrich.com This involves a two-step process of esterification followed by acylation. The resulting derivatives can then be separated on a chiral GC column. sigmaaldrich.com

Table 4: Comparison of Enantiomeric Purity Analysis Techniques

| Method | Principle | Advantages | Common Application | Source |

|---|---|---|---|---|

| Chiral HPLC with CSP | Differential interaction of enantiomers with a Chiral Stationary Phase. | Direct separation without derivatization, widely applicable. | Separation of D- and L-proline derivatives using polysaccharide-based columns. | impactfactor.orgresearchgate.net |

| HPLC with Chiral Derivatization | Conversion of enantiomers into separable diastereomers using a chiral reagent. | Uses standard achiral columns, high sensitivity with fluorescent tags. | Derivatization with Marfey's reagent followed by RP-HPLC separation. | juniperpublishers.com |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral GC column. | High resolution and sensitivity. | Requires derivatization to increase volatility (e.g., methylation and acetylation). | sigmaaldrich.com |

Future Research Directions and Broader Academic Impact

Emerging Synthetic Strategies for Complex Functionalized Proline Derivatives

The synthesis of structurally complex and functionally diverse proline derivatives is a dynamic area of chemical research. Traditional methods are being supplanted by more efficient and stereoselective strategies that enable precise control over the final molecular architecture.

One promising approach involves cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a highly diastereoselective method has been developed using a copper(I)-catalyzed reaction between specific allenynes and tosylazide, which proceeds through a cascade of cycloaddition, rearrangement, and cyclization to create densely functionalized proline frameworks. Another one-pot strategy combines Michael and aldol additions with cyclization to generate four new stereogenic centers in a highly controlled manner.

Direct C-H functionalization is also emerging as a powerful tool. Palladium-catalyzed arylation at the unactivated 3-position of proline derivatives allows for the stereospecific installation of aryl groups, creating complex cis-2,3-disubstituted pyrrolidines that were previously difficult to access. Furthermore, a "proline editing" strategy offers a practical route to modify proline residues within a peptide sequence. This solid-phase synthesis approach involves incorporating hydroxyproline, which is then selectively modified after peptide assembly, allowing for the creation of diverse proline analogs without needing to synthesize each one individually.

Table 1: Comparison of Modern Synthetic Strategies for Proline Derivatives

| Strategy | Description | Key Advantages |

|---|---|---|

| Cascade Reactions | Multiple reactions occur sequentially in a single operation without isolating intermediates. | High efficiency, atom economy, rapid construction of molecular complexity. |

| Direct C-H Functionalization | Activation and modification of unactivated C-H bonds at specific positions on the proline ring. | Access to novel substitution patterns, reduces the need for pre-functionalized starting materials. |

| "Proline Editing" | Post-synthetic modification of a hydroxyproline residue incorporated into a peptide chain. | Versatility, allows for the creation of a library of derivatives from a common intermediate. |

| Catalytic Enantioselective Alkylation | One-pot double allylic alkylation to create specific scaffolds like 4-methyleneproline. nih.gov | High enantioselectivity, catalytic nature reduces waste. nih.gov |

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry is becoming indispensable for the rational design of novel proline analogs with tailored properties. De novo protein design principles are being adapted to create peptides and small molecules with specific functions, where proline derivatives play a key role in conferring structural stability and conformational control.

Advanced computational methods allow researchers to model the interactions between proline analogs and their biological targets with increasing accuracy. Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations are used to study enzyme-substrate interactions and predict the stereospecificity of reactions involving D-amino acids. nih.gov For example, simulations of D-aminopeptidase have elucidated the energy barriers for reactions with different chiral substrates, revealing that interactions with specific residues like Asn155 govern the enzyme's stereospecificity. nih.gov

These computational tools are also used to design novel proline-rich antimicrobial peptides (PrAMPs) by combining sequence shuffling with molecular docking experiments to predict binding to intracellular targets like ribosomes. mdpi.com Such in silico approaches accelerate the discovery of new therapeutic leads by prioritizing candidates for laboratory synthesis and testing. mdpi.com The ultimate goal is to move from modifying existing structures to designing entirely new molecules with desired functions from first principles.

Exploration of Novel Biological Targets and Therapeutic Concepts for Proline Analogs

Proline metabolism is integral to various biological processes, including cell signaling, stress response, and energy production, making it a rich area for therapeutic intervention. nih.govfrontiersin.org Proline analogs, including D-proline derivatives, are valuable tools for probing these pathways and developing new therapeutic concepts. chemicalbook.com

D-amino acids, once thought to be rare in higher organisms, have been found in humans and may originate from gut bacteria or endogenous racemase activity. nih.gov The incorporation of D-proline or its analogs into peptides can dramatically increase their stability against degradation by proteases, a significant advantage for drug development.

Research has shown that proline analogs can be potent inhibitors of cell growth and have been investigated for antitumor activity. frontiersin.org They are also crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, antibiotic, and antihypertensive drugs. chemicalbook.com For example, proline analogs are key components in hepatitis and antidiabetic medications. The ability of pathogens to use proline as a source of carbon, nitrogen, and energy makes proline metabolism an attractive target for developing new anti-infective agents. nih.gov Future work will focus on identifying specific transporters and enzymes in pathogenic organisms that can be selectively targeted by novel proline analogs to disrupt their survival and virulence.

Development of Next-Generation Analytical Platforms

The increasing complexity of functionalized proline derivatives and their integration into biotherapeutics necessitates the development of more sophisticated analytical platforms. The trend is moving away from offline testing toward automated, real-time monitoring that integrates multiple analytical techniques.

Next-generation platforms will increasingly rely on mass spectrometry (MS) and advanced chromatography, often coupled with artificial intelligence and machine learning for data processing and predictive insights. For biopharmaceuticals containing proline analogs, multi-attribute monitoring (MAM) methods are being developed to assess several critical quality attributes simultaneously, enhancing efficiency and precision.

For the analysis of free proline and its derivatives in biological samples, methods like high-performance liquid chromatography (HPLC) are favored for their sensitivity. researchgate.net To detect imino acids like proline, derivatization steps are often required to make them reactive with common detection reagents. researchgate.net Future platforms will likely integrate microfluidics and various 'omics' technologies to provide a comprehensive characterization of these molecules in complex biological systems. The goal is to create analytical systems that are more sensitive, resource-lean, and responsive, aligning with the principles of Industry 4.0.

Expanding the Scope of Proline-Based Organocatalysis and Biocatalysis

Proline organocatalysis, which uses the chirality of the proline molecule to drive enantioselective synthesis, is a cornerstone of modern organic chemistry. wikipedia.org D-proline serves as a crucial chiral reagent and intermediate for synthesizing optically active compounds. chemicalbook.com Research in this area is focused on expanding the types of reactions that can be catalyzed and developing more robust and reusable catalyst systems.

A key area of development is heterogeneous organocatalysis, where the proline catalyst is immobilized on a solid support. This approach simplifies catalyst recovery and reuse, making processes more cost-effective and environmentally friendly. For example, proline has been successfully supported on magnetic nanoparticles, which can be easily removed from the reaction mixture with a magnet and reused multiple times without significant loss of activity. mdpi.com

The fundamental mechanism of proline catalysis, which often proceeds through an enamine intermediate via a six-membered transition state, continues to be refined for a variety of reactions, including Aldol, Mannich, and Michael reactions. wikipedia.orgtcichemicals.com Future work will likely explore the use of proline derivatives with unique electronic and steric properties to control the regio- and stereoselectivity of these transformations further. Additionally, the integration of proline-based catalysis with biocatalysis, using enzymes to perform specific transformations, holds promise for developing highly efficient and sustainable synthetic pathways. nih.gov

Table 2: Key Asymmetric Reactions Catalyzed by Proline and Its Derivatives

| Reaction Type | Description | Significance |

|---|---|---|

| Aldol Reaction | Forms a carbon-carbon bond between a ketone/aldehyde enolate and an aldehyde. | Creates β-hydroxy carbonyl compounds with high stereocontrol. wikipedia.orgtcichemicals.com |

| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. | Synthesizes β-amino carbonyl compounds, which are important pharmaceutical building blocks. wikipedia.org |

| Michael Addition | The nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound. | Efficiently forms carbon-carbon bonds for a wide range of synthetic applications. wikipedia.org |

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile. | Constructs six-membered rings with excellent control over stereochemistry. tcichemicals.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.